molecular formula C11H12INO2 B3013067 4-[(4-Iodophenyl)carbonyl]morpholine CAS No. 101-55-3; 79271-22-0

4-[(4-Iodophenyl)carbonyl]morpholine

Cat. No. B3013067
CAS RN: 101-55-3; 79271-22-0
M. Wt: 317.126
InChI Key: KSNSOBKZQVFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodophenyl)carbonyl]morpholine is a useful research compound. Its molecular formula is C11H12INO2 and its molecular weight is 317.126. The purity is usually 95%.
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properties

IUPAC Name

(4-iodophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSOBKZQVFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of morpholine (653 mg, 7.5 mmol) in dichloromethane (40 ml) was cooled in an ice/methanol bath and then treated with stirring under argon with triethylamine (7.5 mmol, 1.05 ml) followed by the portionwise addition of 4-iodobenzoyl chloride (2.0 g, 7.5 mmol). The reaction mix was allowed to stir at room temperature for 0.5 h before the solution was washed with water (2×20 ml). The organic layer was dried over sodium sulphate and evaporated under reduced pressure to give the title compound as a yellow solid (2.4 g, 100%).
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 15 ml of morpholine in 20 ml of ether was reacted with a solution of 5.4 g p-iodobenzoyl chloride in 20 ml ether. The excess organic solvent was removed and the crude product recovered as described in Example 3. After recrystallization there was obtained 3.1 g of N-p-iodobenzoyl-morpholine as translucent crystals, m.p. 116°-117°, Rf 0.72.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-iodobenzoyl chloride (500 mg), morpholine (163 mg) and triethylamine (380 mg) in CH2Cl2 (20 ml) is stirred 2 h before washing with H2O (20 ml) and brine (20 ml). The organic layer is dried over MgSO4 and the solvent is evaporated to obtain 482 mg of (4-iodo-phenyl)-morpholin-4-yl-methanone, yellowish semisolid, MS (ESI) 318.0 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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